molecular formula C8H13N B2497404 (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine CAS No. 1820858-45-4; 3211-93-6

(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine

Cat. No.: B2497404
CAS No.: 1820858-45-4; 3211-93-6
M. Wt: 123.199
InChI Key: XLBALIGLOMYEKN-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.199. The purity is usually 95%.
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Properties

CAS No.

1820858-45-4; 3211-93-6

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanamine

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1

InChI Key

XLBALIGLOMYEKN-RNJXMRFFSA-N

SMILES

C1C2CC(C1C=C2)CN

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-neck flask is equipped with mechanical stirrer, reflux condenser and dropping funnel. The flask is charged under N2, with 42 ml of a 1.0 M solution of lithium aluminum hydride in anhydrous ether (42 mmol). A solution of 5 g of 5-Norbornene-2-carbonitrile (bicyclo[2.2.1]hept-5-ene-2-carbonitrile) in 45 ml of ether (42 mmol, 1.0 M) is added dropwise through the addition funnel at a rate that allows a gentle reflux. After one hour, the mixture is cooled to 0° C. and water is added dropwise until hydrogen gas liberation is no longer observed. To this, 100 ml of 20% sodium potassium tartrate is added and produces a clear solution. The reaction solution is transferred to a separatory funnel, and the aqueous phase is collected and washed with 3×50 ml portions of ether. The combined ether fractions are dried with calcium sulfate and solvent is removed by rotary evaporation yielding a yellow oil. This product is further distilled under reduced pressure to yield a clear oil.
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